2-Bromo-4,5-dimethylphenol (CAS 22802-39-7) is an ortho-halogenated, di-alkylated phenol utilized primarily as a highly specific building block in organic synthesis, pharmaceutical development, and organometallic ligand design [1]. Featuring a bromine atom at the 2-position and methyl groups at the 4- and 5-positions, this compound offers a distinct combination of steric bulk and electronic withdrawal. In procurement contexts, it serves as a critical precursor for Suzuki-Miyaura cross-couplings, Williamson ether syntheses, and ring-closing reactions to form complex biaryls and fused heterocycles such as benzofurans [2]. Its specific substitution pattern makes it a non-interchangeable starting material for downstream applications requiring exact ortho-functionalization [3].
Substituting 2-bromo-4,5-dimethylphenol with its unbrominated parent, 3,4-dimethylphenol, eliminates the required electrophilic site for transition-metal-catalyzed cross-coupling, completely preventing the formation of ortho-linked biaryl scaffolds [1]. Attempting to use alternative regioisomers, such as 4-bromo-3,5-dimethylphenol, fundamentally alters the molecular topology, directing subsequent coupling reactions to the para position rather than the critical ortho position needed for fused heterocycle synthesis [2]. Furthermore, while the sterically hindered isomer 2-bromo-3,4-dimethylphenol provides the same functional groups, its highly unfavorable formation kinetics during synthesis make it significantly less scalable and more expensive to procure at high purities compared to the thermodynamically favored 4,5-dimethyl isomer [3].
During the electrophilic bromination of 3,4-dimethylphenol, the addition of bromine is highly sensitive to steric hindrance. The reaction preferentially yields 2-bromo-4,5-dimethylphenol over its regioisomer 2-bromo-3,4-dimethylphenol [1]. This predictable regioselectivity allows for highly scalable, cost-effective synthesis without the need for complex directing groups.
| Evidence Dimension | Regioisomer Formation Ratio (ε vs. α bromination) |
| Target Compound Data | 77% preference for 2-bromo-4,5-dimethylphenol |
| Comparator Or Baseline | 23% for 2-bromo-3,4-dimethylphenol |
| Quantified Difference | 3.3-fold higher regioselectivity for the target compound |
| Conditions | Standard electrophilic bromination (e.g., t-BuNH-Br or Br2) |
Ensures high-yield, cost-effective procurement of the precursor by avoiding the heavy separation costs associated with sterically hindered isomers.
The introduction of the strongly electronegative bromine atom at the ortho position significantly increases the acidity of the phenolic hydroxyl group compared to the unbrominated baseline . This pKa shift facilitates easier deprotonation when generating phenoxide ligands for transition metal catalysts or when executing Williamson ether syntheses.
| Evidence Dimension | Predicted pKa |
| Target Compound Data | 8.86 ± 0.23 |
| Comparator Or Baseline | ~10.3 for unbrominated 3,4-dimethylphenol |
| Quantified Difference | ~1.4 pKa unit reduction (over 20-fold increase in acidity) |
| Conditions | Standard aqueous thermodynamic prediction |
Allows for the use of milder bases during complexation and ether synthesis, reducing the risk of side reactions in sensitive multi-step workflows.
Despite the steric bulk of the adjacent hydroxyl group, 2-bromo-4,5-dimethylphenol successfully undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids [1]. This reactivity is strictly dependent on the ortho-bromo positioning, which is topologically impossible to achieve using para-brominated analogs like 4-bromo-3,5-dimethylphenol.
| Evidence Dimension | Ortho-biaryl coupling viability |
| Target Compound Data | Supports direct Pd-catalyzed cross-coupling at the 2-position |
| Comparator Or Baseline | 4-bromo-3,5-dimethylphenol (para-brominated isomer) |
| Quantified Difference | Enables ortho-functionalization (topologically impossible for the para-isomer) |
| Conditions | Standard Pd-catalyzed Suzuki coupling conditions |
Provides the exact topological connectivity required for synthesizing ortho-substituted biaryl pharmaceuticals and complex fused heterocycles.
Leveraging its ortho-bromo and hydroxyl functionality, this compound serves as a critical precursor for ring-closing reactions to form complex oxygen-containing heterocycles, such as 2,3-disubstituted benzofurans and naphthofurans, which are valuable in advanced materials and biologically active compounds [1].
Utilized as a foundational starting material in Suzuki cross-couplings to construct the sterically demanding biaryl frameworks required for specific antiviral pharmaceutical pipelines, where exact ortho-substitution is mandatory [2].
Serves as a highly tunable ligand precursor for transition metal catalysis. Its lowered pKa facilitates mild deprotonation, while its specific steric profile (ortho-Br, meta/para-methyls) dictates catalyst activity and stability in polymerization or cross-coupling cycles .